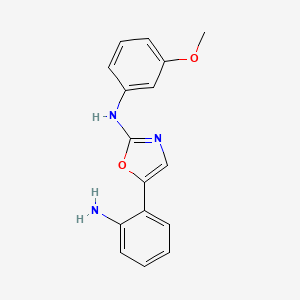
1-Chloro-N,N-dimethyl-N',N''-bis(trimethylsilyl)silanetriamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-N,N-dimethyl-N’,N’'-bis(trimethylsilyl)silanetriamine is a unique organosilicon compound characterized by its three silicon atoms bonded to nitrogen and chlorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-N,N-dimethyl-N’,N’'-bis(trimethylsilyl)silanetriamine typically involves the reaction of chlorosilanes with amines under controlled conditions. One common method involves the reaction of trimethylsilyl chloride with N,N-dimethylamine in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar methods as in the laboratory but with optimized conditions for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-Chloro-N,N-dimethyl-N’,N’'-bis(trimethylsilyl)silanetriamine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: In the presence of water, the compound can hydrolyze to form silanols and other silicon-containing products.
Common Reagents and Conditions
Substitution: Reagents such as sodium alkoxides or thiolates can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution: Formation of N,N-dimethyl-N’,N’'-bis(trimethylsilyl)silanetriamine derivatives.
Oxidation: Formation of silanol or siloxane compounds.
Reduction: Formation of reduced silicon-nitrogen compounds.
Aplicaciones Científicas De Investigación
1-Chloro-N,N-dimethyl-N’,N’'-bis(trimethylsilyl)silanetriamine has several applications in scientific research:
Biology: Potential use in the development of silicon-based biomaterials.
Medicine: Investigated for its potential in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of advanced materials such as silicon-based polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-Chloro-N,N-dimethyl-N’,N’'-bis(trimethylsilyl)silanetriamine involves its ability to form stable bonds with various nucleophiles. The silicon atoms in the compound can interact with different molecular targets, leading to the formation of new chemical bonds. This property makes it a valuable reagent in organic synthesis and materials science.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Chloro-N,N-dimethylpropan-2-amine
- 3-Chloro-N,N-dimethylpropylamine hydrochloride
Uniqueness
1-Chloro-N,N-dimethyl-N’,N’'-bis(trimethylsilyl)silanetriamine is unique due to its three silicon atoms bonded to nitrogen and chlorine, which imparts distinct chemical properties. Compared to similar compounds, it offers enhanced stability and reactivity, making it suitable for specialized applications in organic synthesis and materials science.
Propiedades
Número CAS |
535932-33-3 |
|---|---|
Fórmula molecular |
C8H26ClN3Si3 |
Peso molecular |
284.02 g/mol |
Nombre IUPAC |
N-[chloro-bis(trimethylsilylamino)silyl]-N-methylmethanamine |
InChI |
InChI=1S/C8H26ClN3Si3/c1-12(2)15(9,10-13(3,4)5)11-14(6,7)8/h10-11H,1-8H3 |
Clave InChI |
BKEUFKORXMKIPT-UHFFFAOYSA-N |
SMILES canónico |
CN(C)[Si](N[Si](C)(C)C)(N[Si](C)(C)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


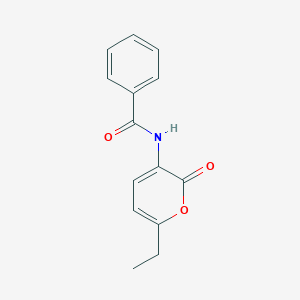
![6-Bromo-4,8-bis[(2-hydroxyethyl)(tetradecyl)amino]-6-nitrododecahydro-3H-2,10-benzodioxacyclotridecine-1,11-dione](/img/structure/B14215106.png)

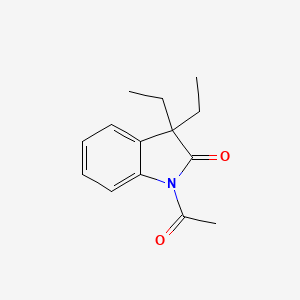
![Thiocyanic acid, [1-[(2-bromophenyl)methyl]-2-aziridinyl]methyl ester](/img/structure/B14215122.png)
![{[4-(Naphthalen-2-yl)but-1-yn-1-yl]oxy}tri(propan-2-yl)silane](/img/structure/B14215127.png)

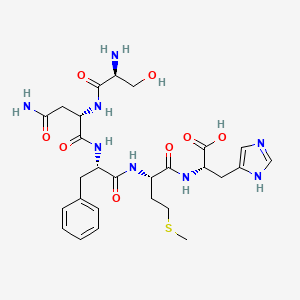
![1H-Pyrazolo[4,3-c]isoquinoline, 7-bromo-3-methyl-5-phenyl-](/img/structure/B14215140.png)
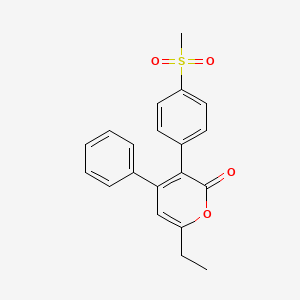

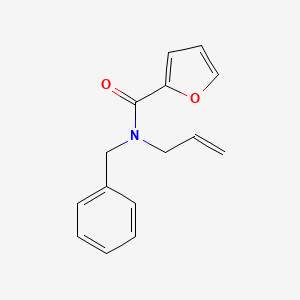
![2-[2-(2-Bromophenyl)ethyl]cyclohex-2-en-1-one](/img/structure/B14215185.png)
